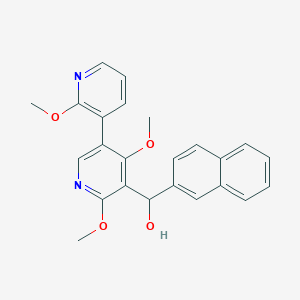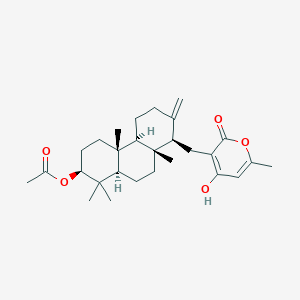
阿索那吡喃 A
描述
- Its chemical structure consists of 28 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms, with a molecular weight of 456.61 g/mol.
- As a terpenoid, it falls into the category of diterpenoids.
Aszonapyrone A: is a metabolite synthesized by Aspergillus zonatus.
科学研究应用
- Aszonapyrone A has garnered attention for its diverse biological activities:
- Further research may uncover additional applications.
Anticancer: It inhibits the growth of MCF-7, NCI H460, and A375-C5 cancer cells.
Antibacterial: Active against multidrug-resistant isolates of S. aureus, E. faecalis, and E. faecium, with potential use in combating bacterial infections.
Antimalarial: Exhibits activity against Plasmodium falciparum in vitro.
作用机制
- The precise mechanism by which Aszonapyrone A exerts its effects remains an area of investigation.
- It likely interacts with specific molecular targets and pathways, but these details require further exploration.
准备方法
- Unfortunately, specific synthetic routes and reaction conditions for Aszonapyrone A are not widely documented in the literature.
- it is worth noting that it can be isolated from Aspergillus zonatus cultures.
- Industrial production methods remain scarce due to its limited availability.
化学反应分析
- Aszonapyrone A likely undergoes various reactions, although detailed studies are lacking.
- Common types of reactions it might participate in include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions remain to be explored.
相似化合物的比较
- Aszonapyrone A’s uniqueness lies in its specific structure and biological activities.
- Unfortunately, I couldn’t find a comprehensive list of similar compounds, but ongoing research may reveal more insights.
属性
IUPAC Name |
[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWJQNIIRYNONX-NEKODSHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Aszonapyrone A?
A1: Aszonapyrone A is a meroterpenoid primarily isolated from various fungal species, particularly within the genus Aspergillus and Neosartorya. It was first discovered in Aspergillus zonatus IFO 8817. [, ] Further research identified its presence in other species like Neosartorya fischeri, Neosartorya tatenoi, and marine-derived strains of Aspergillus fischeri. [, , , ]
Q2: What is the molecular formula and weight of Aszonapyrone A?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Aszonapyrone A, they provide enough structural information to deduce it. Based on the structure elucidated in the research, Aszonapyrone A has the molecular formula C26H26O7 and a molecular weight of 450.48 g/mol.
Q3: What are the notable biological activities of Aszonapyrone A?
A3: Aszonapyrone A has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. [, ] Notably, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and displays antibiofilm properties against these strains. [, ] Additionally, it has shown synergistic effects with existing antibiotics against multidrug-resistant Gram-positive bacteria. []
Q4: What spectroscopic techniques were used to characterize Aszonapyrone A?
A5: Researchers utilized a combination of spectroscopic methods to determine the structure of Aszonapyrone A. These methods include Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] X-ray analysis was also employed to confirm the structure and absolute configuration of related compounds, providing insights into the structure of Aszonapyrone A. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



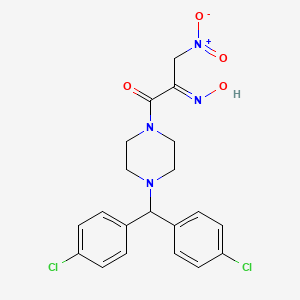
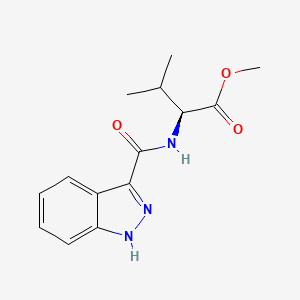
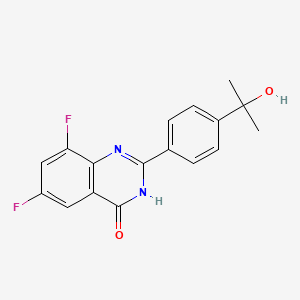
![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
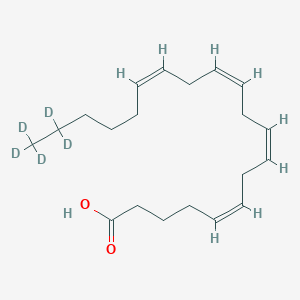

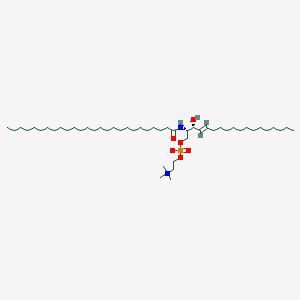

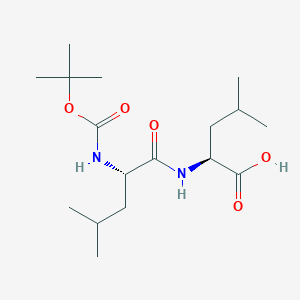
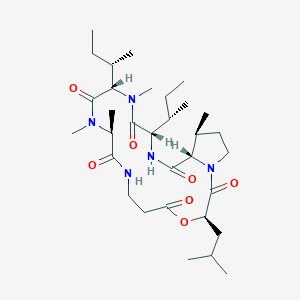
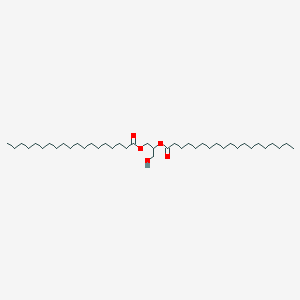
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
